5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
The compound “5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxylic acid group. The “4-chlorophenyl” indicates a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a chlorine atom attached to the 4th carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .Scientific Research Applications
Crystal Structure Analysis
- The compound, along with similar pyrrole derivatives, has been studied for its crystal structure using synchrotron X-ray powder diffraction data. This research is significant in understanding the molecular arrangement and properties of such compounds, which are potential candidates as antitumor agents (Silva et al., 2012).
Antimicrobial and Antitumor Activity
- Derivatives of 1,5-diphenylpyrrole, which include compounds similar to 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid, have shown promise as antimycobacterial agents. Their effectiveness against Mycobacterium tuberculosis and atypical mycobacteria has been notable, indicating potential use in treating these infections (Biava et al., 2008).
Antibacterial and Antimycobacterial Properties
- A bicyclic thiohydantoin fused to pyrrolidine compound, structurally related to this compound, has been studied for its antimicrobial activity. This research highlights the compound's effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Nural et al., 2018).
Analgesic and Anti-inflammatory Applications
- Certain pyrrolopyridine analogs, which share structural features with the subject compound, have been found to exhibit analgesic and anti-inflammatory properties. This suggests potential therapeutic applications in managing pain and inflammation (Muchowski et al., 1985).
Antimicrobial Agent Development
- The compound and its derivatives have been a focal point in the development of new antimicrobial agents. Modifications with chlorine, amide, and oxazole fragments have shown high anti-staphylococcus activity, indicating their potential in treating bacterial infections (Biointerface Research in Applied Chemistry, 2020).
Structural Analysis and Synthesis
- Studies have also focused on the synthesis and structural analysis of similar compounds, providing insights into their molecular geometry and interactions. This is vital for understanding the physical and chemical properties that influence their biological activity (Ramazani et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular functions . The interaction often involves binding to the target receptor, which can trigger a series of biochemical reactions within the cell .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect various biochemical pathways . These pathways can lead to a range of downstream effects, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Similar compounds, such as indole derivatives, have been reported to have diverse biological activities . These activities can result in various cellular effects, depending on the specific targets and pathways involved .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-methylpyrrole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-14-10(6-7-11(14)12(15)16)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAKOFWKZBYYON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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